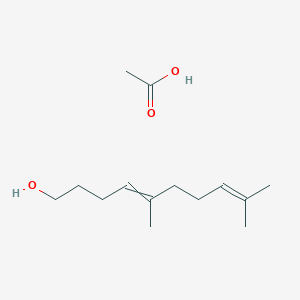
Acetic acid;5,9-dimethyldeca-4,8-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;5,9-dimethyldeca-4,8-dien-1-ol is an organic compound with the molecular formula C12H22O It is a derivative of acetic acid and features a long carbon chain with two double bonds and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5,9-dimethyldeca-4,8-dien-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of linalool (CAS No. 78-70-6) as a starting material. The reaction proceeds through a series of steps, including bromination and subsequent dehydrobromination, to introduce the double bonds and methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Acetic acid;5,9-dimethyldeca-4,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or esters.
科学的研究の応用
Acetic acid;5,9-dimethyldeca-4,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of acetic acid;5,9-dimethyldeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membrane of bacteria and fungi, leading to cell lysis and death. Additionally, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
類似化合物との比較
Similar Compounds
Linalool (CAS No. 78-70-6): A precursor in the synthesis of acetic acid;5,9-dimethyldeca-4,8-dien-1-ol.
Geraniol (CAS No. 106-24-1): Another terpene alcohol with similar structural features.
Citronellol (CAS No. 106-22-9): A related compound with similar applications in fragrances and flavors.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals .
特性
CAS番号 |
91482-36-9 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
acetic acid;5,9-dimethyldeca-4,8-dien-1-ol |
InChI |
InChI=1S/C12H22O.C2H4O2/c1-11(2)7-6-9-12(3)8-4-5-10-13;1-2(3)4/h7-8,13H,4-6,9-10H2,1-3H3;1H3,(H,3,4) |
InChIキー |
KNFSLDFZRUXYJR-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCCO)C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
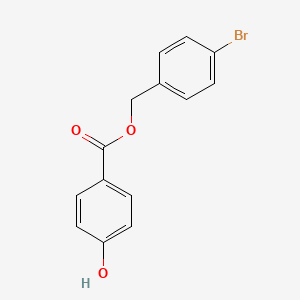
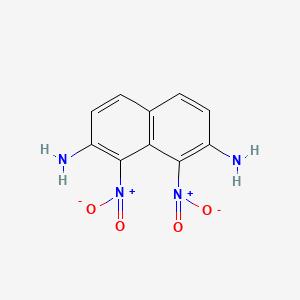
![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

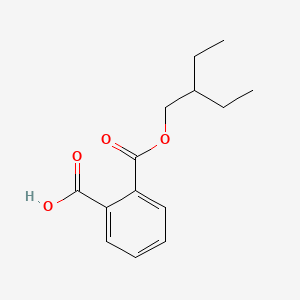
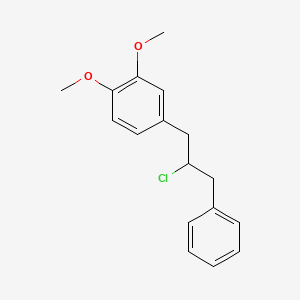
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
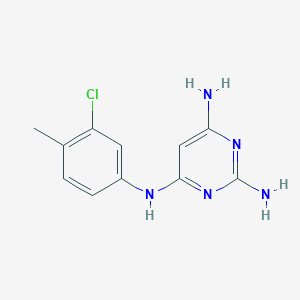
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
